molecular formula C2H3OSi B14637076 Acetylsilane

Acetylsilane

Cat. No.: B14637076
M. Wt: 71.13 g/mol
InChI Key: VTAFVPRBZJEEDR-UHFFFAOYSA-N
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Description

1-Silylethan-1-one is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Silylethan-1-one can be synthesized through several methods, including the silylation of carbonyl compounds. One common approach involves the reaction of an enolizable carbonyl compound with a triorganosilane in the presence of a catalyst. For example, a tethered ruthenium complex can catalyze the dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes .

Industrial Production Methods: Industrial production of 1-Silylethan-1-one typically involves large-scale silylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of ionic liquids and N-heterocyclic carbenes as catalysts has been explored to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Silylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert 1-Silylethan-1-one to silyl ethers or alcohols.

    Substitution: The silicon atom in 1-Silylethan-1-one can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Silyl ethers and alcohols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

1-Silylethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Silylethan-1-one involves its ability to form stable bonds with various substrates through its silicon atom. The silicon atom can undergo nucleophilic attack, leading to the formation of new bonds and the release of byproducts such as hydrogen gas. This reactivity is exploited in various synthetic applications, including the formation of silyl ethers and other organosilicon compounds .

Comparison with Similar Compounds

    Trimethylsilyl Ethyl Ketone: Similar in structure but with different reactivity due to the presence of three methyl groups on the silicon atom.

    Triethylsilyl Ethyl Ketone: Contains three ethyl groups on the silicon atom, leading to different steric and electronic properties.

    Silyl Enol Ethers: These compounds have a similar silicon-oxygen bond but differ in the presence of an enolate group.

Uniqueness: 1-Silylethan-1-one is unique due to its specific combination of a silicon atom bonded to an ethyl group and a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C2H3OSi

Molecular Weight

71.13 g/mol

InChI

InChI=1S/C2H3OSi/c1-2(3)4/h1H3

InChI Key

VTAFVPRBZJEEDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[Si]

Origin of Product

United States

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